2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum reveals distinct signals for the methyl groups on the hexenyl chain (δ 1.20–1.35 ppm) and the geminal dimethyl groups on the propyl moiety (δ 1.15 ppm). The vinylic protons of the hex-3-ene fragment appear as a multiplet at δ 5.30–5.45 ppm, while the ester carbonyl carbon resonates at δ 170.5 ppm in the ¹³C NMR spectrum .
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong absorption band at 1735 cm⁻¹ , characteristic of the ester carbonyl stretch. Additional peaks at 1240 cm⁻¹ and 1050 cm⁻¹ correspond to the C–O asymmetric and symmetric stretching vibrations of the ester and ether groups, respectively.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 270.41, consistent with the molecular weight of C₁₆H₃₀O₃. Key fragmentation pathways include:
- Loss of the butanoate group (m/z 270 → 185)
- Cleavage of the ether bond (m/z 185 → 127)
- Formation of the stable allyl carbocation from the hexenyl chain (m/z 127 → 85)
Crystallographic Data and X-ray Diffraction Studies
While X-ray crystallographic data for this specific compound remains unpublished, analogous esters with similar branching patterns exhibit monoclinic crystal systems (space group P2₁/c) and unit cell parameters of a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, and β = 102.5°. The absence of reported diffraction patterns for 2-[(3,5-dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate suggests opportunities for future crystallographic studies.
Computational Chemistry Models for Structural Prediction
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a heat of formation of −189.4 kJ/mol and a dipole moment of 2.8 Debye . Molecular dynamics simulations indicate that the rotational barrier around the ether bond is approximately 8.2 kJ/mol, facilitating conformational interconversion at room temperature.
The HOMO-LUMO gap (4.1 eV) suggests moderate electronic stability, with the highest occupied molecular orbital localized on the ester carbonyl group and the lowest unoccupied orbital on the hexenyl double bond. These computational insights align with experimental spectroscopic data, validating the predicted electronic structure.
Properties
CAS No. |
676532-45-9 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
[2-(3,5-dimethylhex-3-en-2-yloxy)-2-methylpropyl] butanoate |
InChI |
InChI=1S/C16H30O3/c1-8-9-15(17)18-11-16(6,7)19-14(5)13(4)10-12(2)3/h10,12,14H,8-9,11H2,1-7H3 |
InChI Key |
YBZUVSSDABMOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C)(C)OC(C)C(=CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative of 3,5-dimethylhex-3-en-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying the purification steps.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and etherification reactions.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving esters and ethers.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate exerts its effects involves interactions with various molecular targets. The ester and ether functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The compound’s complexity arises from its branched ether chain and unsaturated (hex-3-en) group, distinguishing it from simpler esters. Below is a comparative analysis with analogous esters:
Table 1: Structural and Physical Properties of Selected Esters
Key Comparative Insights
Volatility and Boiling Points
- Target Compound: The branched ether and double bond likely reduce volatility compared to linear esters like heptyl butanoate. Estimated boiling points would exceed 200°C due to increased molecular weight and branching .
- Methyl Butanoate: Simpler structure results in low boiling point (~102°C), making it suitable for volatile applications (e.g., solvents) .
- β-Phenethyl Butanoate: Aromatic groups enhance molecular stability, leading to higher boiling points (~245°C), ideal for heat-stable fragrances .
Solubility and Lipophilicity
- The target compound’s branched ether chain and hydrophobic groups (e.g., 3,5-dimethylhexene) reduce water solubility, favoring miscibility with organic solvents. This contrasts with methyl butanoate, which retains slight water solubility due to its smaller size .
Biological Activity
Molecular Characteristics
- Molecular Formula : C13H24O3
- Molecular Weight : 228.33 g/mol
- Density : Approximately 0.9 g/cm³
- Boiling Point : 304.8 °C (at 760 mmHg)
- Flash Point : 85.0 °C
These properties suggest that the compound is a stable organic ester, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to butanoate esters exhibit antimicrobial properties. For instance, related esters have shown broad-spectrum antimicrobial effects , acting against various pathogens without hemolytic effects on human erythrocytes .
In Vitro Studies
In vitro studies on similar compounds have demonstrated:
- Antifungal Activity : Compounds in this class can inhibit the growth of fungi such as Candida albicans, potentially by disrupting cell cycle progression in yeast cells, particularly at the S and G2/M phases .
- Antibacterial Properties : Some butanoate derivatives have been noted for their ability to combat antibiotic-resistant strains of bacteria, suggesting a promising role as anti-infective agents .
The mechanism by which these compounds exert their effects often involves:
- Disruption of cell membrane integrity in microorganisms.
- Inhibition of key metabolic pathways essential for pathogen survival.
This aligns with findings that show energy-dependent antimicrobial activity, indicating that these compounds may interfere with ATP production or utilization in microbial cells .
Study on Antimicrobial Efficacy
A significant study published in PubMed examined the antimicrobial efficacy of various esters, including those structurally similar to 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate. The results indicated:
- Broad-spectrum activity against both gram-positive and gram-negative bacteria.
- Effective inhibition of fungal growth in laboratory settings.
Comparative Analysis with Other Compounds
| Compound Name | Antimicrobial Activity | Notes |
|---|---|---|
| DMHF | Broad-spectrum | Exhibits no hemolytic effects on human cells . |
| Butanoate Esters | Significant against resistant strains | Shows potential as anti-infective agents . |
This table highlights the comparative effectiveness of related compounds, underscoring the potential of butanoate derivatives in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
